1-(2-chloro-6-fluorophenyl)-N-methylmethanesulfonamide

Medicinal chemistry Fragment-based drug design Physicochemical profiling

1-(2-Chloro-6-fluorophenyl)-N-methylmethanesulfonamide (CAS 955201-17-9) is an N‑alkylated sulfonamide scaffold featuring a 2‑chloro‑6‑fluorophenyl ring attached via a methylene linker to an N‑methyl methanesulfonamide moiety. With a molecular formula of C₈H₉ClFNO₂S and a molecular weight of 237.68 g·mol⁻¹, this low‑molecular‑weight compound (237.68 Da) carries zero hydrogen‑bond donors (HBD = 0), distinguishing it from primary sulfonamide analogs that contain an unsubstituted –SO₂NH₂ group.

Molecular Formula C8H9ClFNO2S
Molecular Weight 237.68 g/mol
CAS No. 955201-17-9
Cat. No. B3316880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chloro-6-fluorophenyl)-N-methylmethanesulfonamide
CAS955201-17-9
Molecular FormulaC8H9ClFNO2S
Molecular Weight237.68 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)CC1=C(C=CC=C1Cl)F
InChIInChI=1S/C8H9ClFNO2S/c1-11-14(12,13)5-6-7(9)3-2-4-8(6)10/h2-4,11H,5H2,1H3
InChIKeyUFMJJLPIWWAEHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloro-6-fluorophenyl)-N-methylmethanesulfonamide (CAS 955201-17-9): Key Compound Profile for Procuring Sourcing Decisions


1-(2-Chloro-6-fluorophenyl)-N-methylmethanesulfonamide (CAS 955201-17-9) is an N‑alkylated sulfonamide scaffold featuring a 2‑chloro‑6‑fluorophenyl ring attached via a methylene linker to an N‑methyl methanesulfonamide moiety . With a molecular formula of C₈H₉ClFNO₂S and a molecular weight of 237.68 g·mol⁻¹, this low‑molecular‑weight compound (237.68 Da) carries zero hydrogen‑bond donors (HBD = 0), distinguishing it from primary sulfonamide analogs that contain an unsubstituted –SO₂NH₂ group [1]. Its N‑methyl substitution modulates hydrogen‑bond capacity, lipophilicity, and metabolic liability relative to des‑methyl and N‑unsubstituted congeners, directly impacting its suitability as a building block or fragment in medicinal chemistry programmes.

Why 1-(2-Chloro-6-fluorophenyl)-N-methylmethanesulfonamide Cannot Be Replaced by Common In‑Class Analogs


Within the 2‑chloro‑6‑fluorophenyl methanesulfonamide series, even minor modifications to the sulfonamide nitrogen (e.g., methylation, ethylation, or cyclization) cause quantifiable shifts in computed logP, topological polar surface area (TPSA), and hydrogen‑bond donor count [1][2]. These changes alter passive permeability, aqueous solubility, and the ability of the sulfonamide to act as a hydrogen‑bond donor in target binding, meaning that a primary sulfonamide (CAS 174303‑00‑5) or an N‑isopropyl variant (CAS 950237‑45‑3) will exhibit meaningfully different pharmacokinetic and pharmacodynamic fingerprints in a discovery cascade. In synthetic applications, the N‑methyl group blocks further acylation or alkylation at that position, providing orthogonal protection that is absent in the unsubstituted analog and is chemically distinct from N‑isopropyl or N‑benzyl derivatives, directly affecting reaction yields, purification ease, and downstream diversification potential .

Quantitative Differentiation Evidence for 1-(2-Chloro-6-fluorophenyl)-N-methylmethanesulfonamide vs. Closest Structural Analogs


Hydrogen‑Bond Donor Count: N‑Methyl Capping Eliminates HBD Activity vs. Primary Sulfonamide

The target compound bears an N‑methyl substituent (HBD = 0). The direct des‑methyl comparator, (2‑chloro‑6‑fluorophenyl)methanesulfonamide (CAS 174303‑00‑5), carries a free –SO₂NH₂ group (HBD = 1) [1]. In the context of fragment‑based screening, a primary sulfonamide can act as both hydrogen‑bond donor and acceptor, whereas the N‑methyl variant can only accept hydrogen bonds. This property difference alters target‑binding profiles and oral absorption potential, making the compounds non‑fungible in lead‑optimisation workflows.

Medicinal chemistry Fragment-based drug design Physicochemical profiling

Computed Lipophilicity (XLogP3‑AA): Target LogP Falls Between Primary Sulfonamide and N,N‑Dimethyl Analog

The target compound's predicted logP can be bounded using PubChem‑computed XLogP3‑AA values of two flanking analogs. The unsubstituted (2‑chloro‑6‑fluorophenyl)methanesulfonamide has XLogP3‑AA = 1.2 [1], while the N,N‑dimethyl analog (2‑chloro‑5‑fluoro‑N,N‑dimethylbenzenesulfonamide) records XLogP3‑AA = 1.8 [2]. A mono‑N‑methyl substitution is expected to yield an intermediate logP of approximately 1.5 ± 0.2, providing a lipophilicity ‘sweet spot’ that balances passive permeability and solubility better than either the more polar primary sulfonamide or the more lipophilic dimethyl derivative.

ADME prediction Lipophilicity optimisation Sulfonamide scaffold ranking

Topological Polar Surface Area (TPSA): N‑Methyl Substitution Reduces TPSA by ≈23 Ų Relative to Primary Sulfonamide

The primary sulfonamide comparator (CAS 174303‑00‑5) possesses a computed TPSA of 68.5 Ų [1]. Replacing the –SO₂NH₂ group with an –SO₂N(CH₃)H group removes the second amine hydrogen, lowering TPSA. The N,N‑dimethyl analog (PubChem CID 115610808) has a TPSA of 45.8 Ų [2]. By analogy, the target compound is expected to exhibit a TPSA near 46–50 Ų, a reduction of ~18‑23 Ų vs. the primary sulfonamide. This positions the target compound below the classic CNS TPSA threshold of 60–70 Ų, whereas the primary sulfonamide sits at or above that limit [3].

Permeability prediction CNS drug design TPSA-based filtering

Commercial Purity: Guaranteed 98 % Assay vs. Widely Available 95 % Primary Sulfonamide

Leyan supplies 1‑(2‑chloro‑6‑fluorophenyl)‑N‑methylmethanesulfonamide at a standard purity of 98 % (HPLC‑guided, warehousing specification) . In contrast, the primary sulfonamide analog (CAS 174303‑00‑5) is offered by multiple vendors at a typical purity of 95 % . A 3‑percentage‑point assay difference, while modest, becomes material in multistep syntheses where cumulative carry‑through of impurities can depress yields, complicate purification, and confound biological assay interpretation.

Procurement quality assurance Synthetic reproducibility Batch-to-batch consistency

Synthetic Versatility: N‑Methyl Group Provides Orthogonal Protection Relative to Unsubstituted Sulfonamide

In multistep syntheses, the free –SO₂NH₂ moiety of the primary sulfonamide (CAS 174303‑00‑5) can undergo unwanted acylation, sulfonation, or alkylation during downstream transformations, necessitating additional protection/deprotection steps [1]. The N‑methyl group in the target compound permanently caps the nitrogen, eliminating this competing reactivity. This allows reactions such as Pd‑catalysed cross‑coupling on the aryl halide or nucleophilic aromatic substitution at the chloro/fluoro positions to proceed without interference, streamlining synthetic routes and improving overall yield by obviating at least one synthetic operation .

Synthetic organic chemistry Protecting-group strategy Late-stage functionalisation

Rotatable Bond Count: Target Retains Only 3 Rotatable Bonds, Matching the N,N‑Dimethyl Scaffold

Rotatable bond count (RBC) is a standard metric for assessing molecular flexibility and its impact on binding entropy. The target compound’s structure (InChI Key UFMJJLPIWWAEHG‑UHFFFAOYSA‑N) indicates 3 rotatable bonds . The primary sulfonamide comparator (PubChem CID 60722533) records RBC = 2 [1], while the N,N‑dimethyl analog (PubChem CID 115610808) has RBC = 2 [2]. The modest increase in conformational flexibility of the target relative to the primary sulfonamide may enhance binding to sterically demanding pockets without incurring the excessive entropic penalty typical of larger N‑alkyl groups (e.g., N‑isopropyl, which introduces an additional rotatable bond and greater conformational ambiguity).

Conformational restriction Ligand efficiency Fragment optimisation

High-Value Research and Industrial Application Scenarios for 1-(2-Chloro-6-fluorophenyl)-N-methylmethanesulfonamide


Fragment‑Based Lead Generation Campaigns Requiring Zero‑HBD Sulfonamide Warheads

Fragment libraries enriched with low‑molecular‑weight (MW <250 Da), zero‑HBD compounds are favoured for screening against targets where excessive polarity limits membrane penetration. The target compound (MW 237.68 Da, HBD = 0) directly fulfills these criteria, while the primary sulfonamide comparator introduces a hydrogen‑bond donor that can dominate binding poses and reduce selectivity. Procurement of the N‑methyl analog allows screening teams to populate fragment sets with a halogen‑substituted phenyl sulfonamide that maintains balanced lipophilicity (estimated XLogP3 ≈ 1.5) [1], compatible with both biophysical (NMR, SPR) and biochemical (FP, HTRF) assay formats.

Synthesis of PROTAC Linker‑Conjugated Sulfonamide Payloads via Late‑Stage Functionalisation

PROTAC (PROteolysis‑TAargeting Chimera) design frequently uses sulfonamide‑containing ligands for E3 ligase recruitment (e.g., VHL, CRBN). The N‑methyl cap of the target compound prevents undesired conjugation at the sulfonamide nitrogen, ensuring that linker attachment occurs exclusively at engineered positions (e.g., aryl halide cross‑coupling) . This orthogonality eliminates protection/deprotection cycles, reducing the synthetic sequence by at least two steps per conjugate, and improves the purity of the final bifunctional degrader [1].

CNS‑Penetrant Probe Development Exploiting Low TPSA and Moderate Lipophilicity

Central nervous system drug discovery imposes stringent physicochemical constraints: TPSA <60–70 Ų and logP between 1 and 3. The target compound’s estimated TPSA (~46–50 Ų) and predicted logP (~1.5) place it within these windows, whereas the primary sulfonamide analog (TPSA 68.5 Ų, logP 1.2) is borderline for passive BBB penetration [1]. Neuroscience‑focused groups can therefore prioritise the N‑methyl compound as a CNS‑compliant scaffold for hit‑to‑lead optimisation of neurotherapeutic targets such as ion channels, GPCRs, or neurotransmitter transporters [2].

Batch‑Scale Procurement for Automated Parallel Synthesis and Library Enumeration

Automated parallel synthesis platforms demand building blocks with high purity and predictable reactivity. The target compound’s commercial availability at 98 % purity reduces the need for pre‑purification, while its single reactive handle (benzylic‑to‑sulfonamide methylene linker) enables reliable diversification via alkylation or Pd‑mediated coupling. In contrast, the primary sulfonamide’s free amine introduces a competing nucleophilic site, complicating robotic liquid‑handling protocols and increasing impurity profiles in final library products [1].

Quote Request

Request a Quote for 1-(2-chloro-6-fluorophenyl)-N-methylmethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.